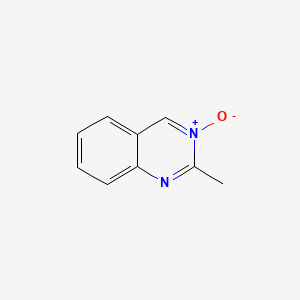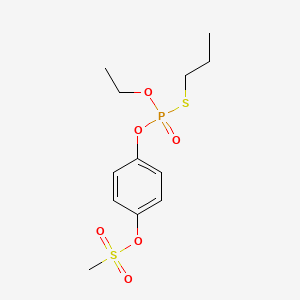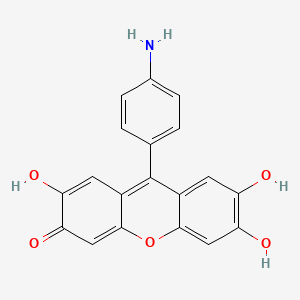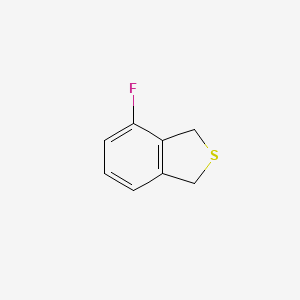![molecular formula C7H11ClO2 B14604067 1-Propanone, 1-[3-(chloromethyl)oxiranyl]-2-methyl- CAS No. 61170-75-0](/img/structure/B14604067.png)
1-Propanone, 1-[3-(chloromethyl)oxiranyl]-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanone, 1-[3-(chloromethyl)oxiranyl]-2-methyl- is an organic compound with a complex structure that includes a ketone group, an epoxide ring, and a chloromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 1-[3-(chloromethyl)oxiranyl]-2-methyl- typically involves multiple steps. One common method includes the epoxidation of an appropriate alkene precursor followed by chloromethylation. The reaction conditions often require the use of strong oxidizing agents and chloromethylating reagents under controlled temperatures and pressures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and safety, often utilizing continuous flow reactors and automated systems to manage the reaction conditions precisely.
Análisis De Reacciones Químicas
Types of Reactions
1-Propanone, 1-[3-(chloromethyl)oxiranyl]-2-methyl- undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to carboxylic acids under strong oxidizing conditions.
Reduction: The ketone can be reduced to secondary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as sodium azide or thiols in polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Azides, thiols, and other substituted derivatives.
Aplicaciones Científicas De Investigación
1-Propanone, 1-[3-(chloromethyl)oxiranyl]-2-methyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Propanone, 1-[3-(chloromethyl)oxiranyl]-2-methyl- involves its reactivity due to the presence of the epoxide ring and the chloromethyl group. The epoxide ring is highly strained and can undergo ring-opening reactions with nucleophiles, while the chloromethyl group can participate in substitution reactions. These reactive sites make the compound versatile in various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Propanone, 3-chloro-2-(chloromethyl)-1-phenyl-
- 2-Propanone, 1-chloro-
Comparison
1-Propanone, 1-[3-(chloromethyl)oxiranyl]-2-methyl- is unique due to the presence of both an epoxide ring and a chloromethyl group, which provide distinct reactivity compared to similar compounds. For instance, 1-Propanone, 3-chloro-2-(chloromethyl)-1-phenyl- lacks the epoxide ring, making it less reactive in certain types of chemical reactions. Similarly, 2-Propanone, 1-chloro- does not have the same functional groups, leading to different chemical behavior and applications.
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific and industrial fields.
Propiedades
Número CAS |
61170-75-0 |
|---|---|
Fórmula molecular |
C7H11ClO2 |
Peso molecular |
162.61 g/mol |
Nombre IUPAC |
1-[3-(chloromethyl)oxiran-2-yl]-2-methylpropan-1-one |
InChI |
InChI=1S/C7H11ClO2/c1-4(2)6(9)7-5(3-8)10-7/h4-5,7H,3H2,1-2H3 |
Clave InChI |
KGDBMFDMSZVQCC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)C1C(O1)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[2-(2,3-dihydro-1H-inden-1-yl)butyl]imidazole;nitric acid](/img/structure/B14603995.png)
![2-({[(Furan-2-yl)methyl]sulfanyl}methyl)-1-methyl-1H-pyrrole](/img/structure/B14604006.png)

![Pyridine, 2-[[(2,5-dimethoxyphenyl)methyl]sulfinyl]-, 1-oxide](/img/structure/B14604037.png)


![Spiro[4.6]undeca-6,8,10-trien-2-one](/img/structure/B14604055.png)


